1-(Cyclohexylmethyl)piperidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

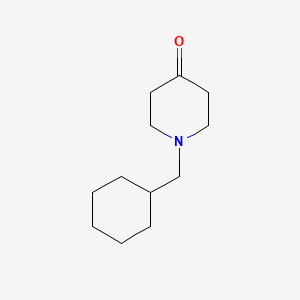

1-(Cyclohexylmethyl)piperidin-4-one is a chemical compound with the molecular formula C12H21NO and a molecular weight of 195.3 g/mol It is a piperidinone derivative, characterized by a piperidine ring substituted with a cyclohexylmethyl group at the nitrogen atom and a ketone group at the fourth position

Mécanisme D'action

Target of Action

It is known that piperidine derivatives, which include 1-(cyclohexylmethyl)piperidin-4-one, are utilized in various therapeutic applications .

Mode of Action

Piperidine derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target .

Biochemical Pathways

Piperidine derivatives are known to affect a wide range of biological activities .

Pharmacokinetics

The compound’s molecular weight is 195.3 , which could potentially influence its bioavailability.

Result of Action

Piperidine derivatives are known to exhibit a wide range of biological activities .

Action Environment

It is known that the compound is stable at room temperature .

Méthodes De Préparation

The synthesis of 1-(Cyclohexylmethyl)piperidin-4-one can be achieved through several synthetic routes. One common method involves the hydrogenation of piperidine derivatives using palladium or rhodium catalysts . This process typically includes the removal of the metalation group, dehydroxylation, and pyridine reduction in a single step. Industrial production methods may involve similar catalytic hydrogenation processes, optimized for large-scale production.

Analyse Des Réactions Chimiques

1-(Cyclohexylmethyl)piperidin-4-one undergoes various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: The ketone group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

1-(Cyclohexylmethyl)piperidin-4-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: It serves as a biochemical tool in proteomics research.

Industry: It is utilized in the production of fine chemicals and as a building block in organic synthesis.

Comparaison Avec Des Composés Similaires

1-(Cyclohexylmethyl)piperidin-4-one can be compared with other piperidine derivatives, such as:

Piperine: A naturally occurring piperidine alkaloid with antioxidant and anticancer properties.

Evodiamine: Another piperidine alkaloid with antiproliferative effects on cancer cells.

Matrine: Known for its antimicrobial and anticancer activities. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Activité Biologique

1-(Cyclohexylmethyl)piperidin-4-one is a chemical compound classified as a piperidinone, notable for its cyclohexylmethyl substituent at the nitrogen atom. This unique structure influences its biological activity, making it a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications.

- Molecular Formula : C_{13}H_{17}N_{1}O_{1}

- Molecular Weight : 195.3 g/mol

- Structure : The compound features a piperidine ring with a cyclohexyl group, which enhances its lipophilicity and biological interaction profiles.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant activity against Mycobacterium tuberculosis . In studies evaluating various derivatives, some compounds derived from this structure showed promising minimum inhibitory concentrations (MIC) against this pathogen, indicating potential as anti-tuberculosis agents. For example, derivatives were tested in a high-throughput screening and showed MIC values ranging from 6.3 to 23 µM, highlighting their efficacy in inhibiting bacterial growth .

Interaction with Acetylcholinesterase

The compound has also been studied for its interactions with acetylcholinesterase , an enzyme critical in neurodegenerative diseases such as Alzheimer's. Molecular docking studies suggest that modifications to the piperidinone structure can enhance binding affinity and inhibitory activity against this enzyme. This suggests potential applications in developing cognitive enhancers or treatments for neurodegenerative disorders .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The following table summarizes key findings from SAR studies:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(Phenylmethyl)piperidin-4-one | Phenyl group instead of cyclohexyl | Analgesic and antidepressant properties |

| 1-(Cyclopentylmethyl)piperidin-4-one | Cyclopentyl group | Different pharmacokinetics |

| 1-(Benzyl)piperidin-4-one | Benzyl group at nitrogen | Known sedative effects |

| 1-(Cycloheptylmethyl)piperidin-4-one | Cycloheptyl group | Unique binding properties |

The cyclohexyl substituent enhances lipophilicity, affecting how the compound interacts with biological membranes and targets .

Study on Mycobacterium tuberculosis Inhibition

A significant study involved screening a diverse chemical library against Mycobacterium tuberculosis, where this compound derivatives were identified as promising candidates. The study emphasized the importance of structure modification to improve antibacterial efficacy while maintaining low cytotoxicity .

Neuropharmacological Effects

In another investigation focusing on neuropharmacological effects, derivatives of the compound were evaluated for their impact on neurotransmitter systems. Results indicated that certain modifications led to significant alterations in serotonin and dopamine levels in rodent models, suggesting potential applications in treating mood disorders .

Propriétés

IUPAC Name |

1-(cyclohexylmethyl)piperidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO/c14-12-6-8-13(9-7-12)10-11-4-2-1-3-5-11/h11H,1-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDBCDBUOZCCWQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CN2CCC(=O)CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.